molecular formula C20H22O3 B13949892 Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate

Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate

Cat. No.: B13949892
M. Wt: 310.4 g/mol
InChI Key: JJOJKPVGRBXFBZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate is an organic compound with a complex structure that includes a benzyloxy group, a phenyl ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with a suitable phenyl derivative under acidic conditions.

    Cyclopropyl group introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Ester reduction results in the formation of the corresponding alcohol.

    Substitution: Substitution reactions yield various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group can influence the compound’s steric properties. These interactions can affect the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-(benzyloxy)phenyl)acetate: Similar structure but lacks the cyclopropyl group.

    Methyl 2-(3-(benzyloxy)phenyl)propanoate: Similar structure but with different substituents on the propanoate group.

Uniqueness

Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

methyl 3-cyclopropyl-2-(3-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C20H22O3/c1-22-20(21)19(12-15-10-11-15)17-8-5-9-18(13-17)23-14-16-6-3-2-4-7-16/h2-9,13,15,19H,10-12,14H2,1H3

InChI Key

JJOJKPVGRBXFBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CC1)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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